2-Benzofurancarboximidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDECXGQFPNZGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222903 | |
| Record name | 2-Benzofurancarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72583-87-0 | |
| Record name | 2-Benzofurancarboximidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072583870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Benzofurancarboximidamide and Its Derivatives
Convergent and Divergent Synthetic Routes to the Benzofuran (B130515) Core
The construction of the benzofuran nucleus is a critical first step in the synthesis of 2-Benzofurancarboximidamide. Both convergent and divergent strategies are employed, starting from readily available precursors and utilizing a variety of reaction sequences and catalytic systems.
Multistep Reaction Sequences from Precursors
Multistep syntheses of the benzofuran core often commence from simple phenolic compounds such as salicylaldehyde or o-hydroxyacetophenone. These precursors undergo a series of transformations to build the furan (B31954) ring onto the existing benzene (B151609) ring.
One common approach involves the reaction of salicylaldehyde with an α-halo ketone in a Rap-Stoermer reaction, which proceeds via an initial aldol-type condensation followed by an intramolecular cyclization. Another versatile method is the Perkin rearrangement.
A notable multistep synthesis involves the use of calcium carbide as an acetylene source. In a study, salicylaldehyde p-tosylhydrazones were reacted with calcium carbide in the presence of a cuprous chloride catalyst to afford 2-methylbenzofurans in good yields. This method provides a safe and cost-effective alternative to using acetylene gas.
| Precursor | Reagents | Product | Yield (%) |
| Salicylaldehyde p-tosylhydrazone | Calcium carbide, CuCl, tBuOK, DMF | 2-Methylbenzofuran | 75 |
| 4-Methoxy-salicylaldehyde p-tosylhydrazone | Calcium carbide, CuCl, tBuOK, DMF | 5-Methoxy-2-methylbenzofuran | 82 |
| 4-Chlorosalicylaldehyde p-tosylhydrazone | Calcium carbide, CuCl, tBuOK, DMF | 5-Chloro-2-methylbenzofuran | 71 |
Catalytic Approaches in Benzofuran Ring Formation
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The formation of the benzofuran ring is no exception, with a variety of transition metal catalysts being employed.
Palladium-catalyzed reactions are among the most widely used methods. These include Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. Heck-type cyclizations and C-H activation/functionalization strategies have also been successfully applied to construct the benzofuran scaffold.
Copper-catalyzed reactions offer a cost-effective alternative to palladium. Copper catalysts can promote the intramolecular cyclization of o-halophenols with various coupling partners. For instance, copper-catalyzed cascade synthesis of 2-aryl-3-cyanobenzofurans has been achieved from o-hydroxybenzaldehydes and arylacetonitriles.
Gold-catalyzed synthesis has emerged as a powerful tool for the formation of C-O bonds. Gold catalysts can activate alkynes towards nucleophilic attack, facilitating the cyclization of o-alkynylphenols to form benzofurans. A ligand-controlled gold-catalyzed chemoselective C2-functionalization of benzofuran substrates with aryl diazoesters has also been developed. acs.org
Other transition metals such as ruthenium and nickel have also been utilized in the synthesis of benzofuran derivatives. Ruthenium catalysts have been employed for C- and O-allyl isomerization followed by ring-closing metathesis. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides an effective route to 3-aryl benzofurans. thieme.de
| Catalyst System | Reaction Type | Starting Materials | Product Scope |
| Pd(PPh₃)₂Cl₂/CuI | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | 2-Substituted benzofurans |
| Pd(OAc)₂ | C-H Activation/Arylation | Benzofuran-2-carboxylic acid derivatives, Aryl iodides | C3-Arylated benzofuran-2-carboxamides mdpi.com |
| Cu(OAc)₂ | Cascade Reaction | o-Hydroxybenzaldehydes, Arylacetonitriles | 2-Aryl-3-cyanobenzofurans |
| IPrAu(PhCN)BArF | C2-Functionalization | Benzofurans, Aryl diazoesters | C2-Alkylated and dearomatized benzofurans acs.org |
| Ni(OTf)₂ | Intramolecular Nucleophilic Addition | Aryl Halides, Aryl Ketones | 3-Arylbenzofurans thieme.de |
Strategies for Amidamide Functional Group Introduction
Once the benzofuran core is established, the next critical step is the introduction of the carboximidamide (amidine) functional group at the C2 position. This can be achieved through direct procedures or, more commonly, via the transformation of a precursor functional group.
Direct Amidamination Procedures
Direct conversion of a carboxylic acid or its derivatives to an amidine is challenging and less common for aromatic systems like benzofuran. These methods often require harsh conditions and specific activating agents. While theoretically possible to convert 2-benzofurancarboxylic acid directly to the amidine, this route is not well-documented in the literature for this specific substrate and is generally less favored than precursor transformation methods.
Precursor Transformation to the Amidamide Moiety
The most prevalent and reliable method for the synthesis of this compound involves the transformation of a nitrile precursor, specifically 2-cyanobenzofuran. This transformation is typically achieved through the Pinner reaction .
Formation of the Pinner Salt: 2-Cyanobenzofuran is treated with an anhydrous alcohol (e.g., ethanol) in the presence of a strong acid, typically hydrogen chloride gas. This reaction forms the corresponding ethyl 2-benzofurancarboximidate hydrochloride.
Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia (B1221849) (usually as a solution in an alcohol) to displace the alkoxy group and form this compound.
The Pinner reaction is a versatile method applicable to a wide range of nitriles. wikipedia.org
| Precursor | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Final Product |
| 2-Cyanobenzofuran | Anhydrous Ethanol, HCl (gas) | Ethyl 2-benzofurancarboximidate hydrochloride | Ammonia in Ethanol | This compound |
| Aromatic Nitrile | Anhydrous Alcohol, Acid Catalyst | Alkyl imidate salt | Ammonia or Amine | Aromatic Amidine |
Regioselective and Stereoselective Synthetic Considerations
Regioselectivity is a crucial aspect of benzofuran synthesis, particularly when substituted phenols are used as starting materials. The cyclization step can potentially lead to the formation of different regioisomers. The choice of catalyst and reaction conditions can often control the regiochemical outcome. For instance, in the synthesis of functionalized benzofurans, the C2 position is generally more reactive and easier to functionalize than the C3 position. mdpi.com However, directed C-H activation strategies can be employed to achieve selective functionalization at the C3 position. mdpi.com
Stereoselectivity becomes important when synthesizing derivatives of this compound where chiral centers are present, for example, in the synthesis of 2,3-dihydrobenzofuran derivatives. Asymmetric catalysis is often employed to control the stereochemistry of these molecules. Chiral ligands in combination with transition metal catalysts can induce high enantioselectivity in cyclization and functionalization reactions, leading to the formation of a single enantiomer of the desired product.
Positional Selectivity of Substituents (e.g., C-2, C-3, C-5, C-6, C-7)
Achieving positional selectivity is crucial for the synthesis of specific isomers of substituted benzofurans. Modern catalytic systems have enabled the targeted functionalization of various positions on the benzofuran ring.
The C-2 position is often the most electronically favored site for functionalization. Palladium-catalyzed direct C-H arylation of the benzofuran core typically exhibits high regioselectivity for the C-2 position. nih.govnih.gov This preference is exploited in numerous synthetic strategies to introduce aryl groups. For instance, the reaction of benzofurans with triarylantimony difluorides in the presence of a palladium catalyst reliably yields 2-arylbenzofurans. nih.govdntb.gov.uaresearchgate.net
Functionalization at the C-3 position is more challenging and often requires the use of a directing group to override the intrinsic reactivity of the C-2 position. A notable strategy involves the use of an 8-aminoquinoline auxiliary attached to the C-2 carboxamide. This directing group guides a palladium catalyst to selectively activate the C-H bond at the C-3 position, allowing for the efficient installation of a wide range of aryl and heteroaryl substituents.
Substituents on the benzene ring moiety (C-5, C-6, C-7 ) are typically introduced by using appropriately substituted phenols or other aromatic precursors before the formation of the heterocyclic ring. For example, the reaction of 5-substituted benzofurans can proceed smoothly in palladium-catalyzed arylations, indicating that pre-existing functionality on the benzene ring is well-tolerated and provides a route to derivatives substituted at these positions. nih.gov Syntheses starting from o-halo-benzylketones or o-halophenylacetylenes also provide a reliable pathway to benzofurans with halogen substituents on the benzene portion of the scaffold. nih.govresearchgate.net
| Target Position | Methodology | Key Reagents/Catalysts | Typical Outcome |
|---|---|---|---|
| C-2 | Direct C-H Arylation | Pd(OAc)₂, CuCl₂, Ar₃SbF₂ | High regioselectivity for 2-arylbenzofuran. nih.gov |
| C-3 | Directed C-H Arylation | Pd catalyst, 8-aminoquinoline directing group | Selective installation of aryl groups at the C-3 position. |
| C-5, C-6, C-7 | Precursor-based Synthesis | Substituted phenols, o-halo-benzylketones | Incorporation of substituents on the benzene ring prior to cyclization. nih.gov |
Enantioselective Synthesis of Chiral Derivatives
The synthesis of chiral benzofuran derivatives is of significant interest for applications in medicinal chemistry. Enantioselective methods typically focus on establishing stereocenters during the construction of the heterocyclic ring or through asymmetric modification of a pre-formed scaffold.
One prominent approach is the Pd(II)-catalyzed enantioselective C-H activation followed by an intramolecular C-O bond formation. This method has been successfully applied to the synthesis of chiral benzofuranones from arylacetic acids, providing access to valuable synthons with high enantioselectivity. Another strategy involves a cascade reaction combining olefin cross-metathesis with an intramolecular oxo-Michael addition. This reaction, co-catalyzed by a chiral phosphoric acid and a Hoveyda-Grubbs catalyst, can produce a variety of chiral benzofuran derivatives in good yields and enantioselectivities.
Furthermore, highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins, promoted by bifunctional squaramide catalysts, can generate chiral benzofuran-3-one derivatives bearing adjacent quaternary and tertiary stereocenters with excellent control of stereochemistry. While these methods may not directly yield this compound, they are critical for creating the chiral benzofuran core, which can then be further elaborated to the desired target compound.
Modern Chemical Methodologies for Derivatization
C-H Arylation and Functionalization Strategies (e.g., Palladium-Catalyzed)
Palladium-catalyzed C-H arylation stands as one of the most powerful tools for the derivatization of benzofurans. rsc.org This methodology allows for the direct formation of carbon-carbon bonds between the benzofuran core and various aryl or heteroaryl partners, bypassing the need for pre-functionalized starting materials like organohalides or organometallic reagents.
A common protocol involves the use of palladium acetate (Pd(OAc)₂) as the catalyst to functionalize the C-2 position of the benzofuran ring. nih.govnih.gov Various aryl sources can be employed, including aryl halides, diaryliodonium salts, and triarylantimony difluorides. researchgate.net The reaction conditions, such as the choice of ligand, base, and solvent, can be tuned to optimize the yield and substrate scope. The electronic nature of the substituents on the arylating agent can also influence reactivity, with electron-donating groups often showing higher reactivity. nih.govdntb.gov.ua For achieving functionalization at the C-3 position, directing-group strategies are employed, which tether the catalyst in proximity to the target C-H bond, thereby ensuring high positional selectivity.
| Aryl Source | Catalyst System | Position Selectivity | Key Feature |
|---|---|---|---|
| Triarylantimony Difluorides | 5 mol% Pd(OAc)₂, 2 eq. CuCl₂ | C-2 | Produces 2-arylbenzofurans in moderate-to-high yields under aerobic conditions. nih.gov |
| Aryl Halides | Pd(OAc)₂ (ligand-free or with PCy₃) | General | Applicable to a range of benzoheteroles, including benzofurans. rsc.org |
| Aryl Iodides | Pd catalyst with 8-aminoquinoline directing group | C-3 | Enables selective arylation at the sterically hindered C-3 position. |
Transamidation Chemistry for Structural Diversification
Transamidation chemistry offers a powerful and modular approach for the late-stage diversification of benzofuran-2-carboxamide (B1298429) derivatives. This methodology is particularly effective when combined with C-H functionalization strategies. For instance, after a directed C-H arylation at the C-3 position of a benzofuran-2-carboxamide bearing an 8-aminoquinoline directing group, the directing group itself can be replaced. This is achieved through a one-pot, two-step transamidation procedure. The process proceeds through an intermediate N-acyl-Boc-carbamate, allowing for the cleavage of the directing group and the introduction of a diverse array of new amide functionalities in a single synthetic operation. This high efficiency and modularity make it an attractive method for generating libraries of structurally diverse benzofuran derivatives for screening campaigns.
Introduction of Hydroxyamino and Halo Substituents
The incorporation of halogen and hydroxyamino functionalities can significantly modulate the physicochemical and biological properties of the benzofuran core.
Halo Substituents: Halogen atoms are commonly introduced by utilizing halogenated precursors in the synthesis of the benzofuran ring. Methods starting with o-halophenylacetylenes or o-halo-benzyl ketones, followed by palladium- or copper-catalyzed intramolecular cyclization, are well-established routes to produce benzofurans with halogen atoms on the benzene ring. nih.govresearchgate.net For example, copper-catalyzed O-arylation of ortho-alkynylhaloarenes provides a direct pathway to substituted benzo[b]furans. organic-chemistry.org
Hydroxyamino and Related Substituents: The introduction of nitrogen- and oxygen-containing groups can be achieved through various synthetic routes. A direct synthesis of benzofurans from O-arylhydroxylamine hydrochlorides and ketones has been reported. organic-chemistry.org This reaction proceeds through a one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org Additionally, synthetic protocols have been developed to access 3-aminobenzofuran derivatives, which serve as valuable precursors for more complex structures. mdpi.com The compound 3-(Hydroxyimino)benzofuran-2(3H)-one, containing a related oxime functional group, is also a known derivative, indicating that such functionalities can be incorporated into the benzofuran scaffold. nih.gov
Yield Optimization and Scalability of Synthetic Procedures for Research Applications
Optimizing reaction yields and ensuring the scalability of synthetic routes are critical for practical applications in research, such as the generation of compound libraries or the synthesis of larger quantities of a lead compound.
Optimization studies for benzofuran synthesis frequently focus on parameters such as the choice of catalyst, solvent, temperature, and reactant stoichiometry. For instance, in the synthesis of dihydrobenzofuran neolignans, the nature of the silver(I) oxidant, the reaction temperature (0 °C, room temperature, or reflux), and the reaction time were systematically varied to maximize yield. scielo.br Similarly, optimization studies for the iron- and copper-catalyzed synthesis of benzo[b]furans have identified the most effective catalyst loading and purity to achieve high yields. acs.org
The scalability of these procedures is a key consideration. A protocol is considered scalable if it can be performed on a larger scale (e.g., gram-scale) without a significant drop in yield or the need for extensive re-optimization. researchgate.net Methodologies that utilize robust and commercially available catalysts, tolerate a range of functional groups, and proceed under mild conditions are generally more amenable to scaling. For example, a DMAP-mediated tandem cyclization for the synthesis of 3-aminobenzofuran derivatives has demonstrated robust scalability up to the gram scale with high efficiency. researchgate.net The modularity of combined C-H activation and transamidation strategies also lends itself to efficient production of diverse analogs for research applications.
Elucidation of Pharmacological and Biological Mechanisms of Action
Molecular Target Identification and Engagement
The therapeutic potential of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For 2-Benzofurancarboximidamide and its analogs, research has identified key interactions with enzymes and receptors, as well as characterized their broader macromolecular binding affinities.
Pim-1 kinase, a member of the serine/threonine kinase family, plays a crucial role in regulating cell growth, differentiation, and apoptosis. nih.gov Its overexpression is implicated in the development of various cancers. nih.gov Computational docking studies have been employed to investigate the binding modes of benzofuran-2-carboxylic acids, structurally related to this compound, with Pim-1 kinase. nih.gov These studies predict that the compounds can fit into the active site of the enzyme, and their interactions are influenced by factors such as basicity and the distance between acidic and basic groups. nih.gov This suggests a potential mechanism for the inhibition of Pim-1 kinase activity. nih.gov Some Pim-1 kinase inhibitors have been shown to induce apoptosis, highlighting their potential in cancer research. medchemexpress.com
| Compound Class | Target Enzyme | Key Findings from Computational Studies | Potential Effect |
| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Compounds show significant interactions with the active site residues. Optimal binding is influenced by basicity and the spatial arrangement of functional groups. nih.gov | Inhibition of kinase activity, potentially leading to the induction of apoptosis. nih.govmedchemexpress.com |
P-glycoprotein (P-gp) is a membrane-bound efflux pump that actively transports a wide range of substances out of cells. nih.govnih.gov This transporter is a key player in multidrug resistance (MDR) in cancer, as it can expel chemotherapeutic agents from cancer cells, reducing their efficacy. nih.govaboutscience.eu The development of P-gp inhibitors is a significant strategy to overcome MDR. nih.govnih.gov While direct studies on this compound's interaction with P-gp are not extensively detailed in the provided context, the general approach involves compounds that either compete with anticancer drugs for transport or directly inhibit the function of P-gp. nih.gov The goal is to increase the intracellular concentration of therapeutic drugs. nih.gov Research into P-gp inhibitors has progressed through several generations, aiming for higher specificity and reduced side effects. aboutscience.eu
| Efflux Pump | Role in Cellular Function | Mechanism of Inhibition | Therapeutic Implication |
| P-glycoprotein (P-gp) | Transports various substrates, including drugs, out of the cell. nih.gov | Competitive binding or direct functional inhibition. nih.gov | Overcoming multidrug resistance in cancer by increasing intracellular drug accumulation. nih.govaboutscience.eu |
The interaction of any small molecule with a protein is governed by the principles of molecular recognition, which involves both specificity and affinity. mdpi.com The strength of this interaction is quantified by the dissociation constant (Kd), a measure of binding affinity. nih.govnih.gov The binding process is driven by changes in Gibbs free energy, resulting from a combination of enthalpic and entropic factors. mdpi.com The interaction between a ligand like this compound and a macromolecule involves the formation of non-covalent bonds, such as hydrogen bonds and salt bridges, and is influenced by the complementarity of their shapes and electrostatic potentials. nih.govh-its.org Computational methods, including molecular dynamics simulations, are instrumental in predicting and analyzing these interactions at an atomic level. h-its.orgimrpress.com
Cellular and Subcellular Mechanisms
The molecular interactions of this compound translate into observable effects at the cellular and subcellular levels. These include the modulation of critical signaling pathways and impacts on cell survival and growth.
Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leads to neuronal damage and death. nih.govwikipedia.org This phenomenon is implicated in various neurodegenerative diseases. nih.govexplorationpub.com A key event in excitotoxicity is the massive influx of calcium ions (Ca2+) into neurons, which activates a cascade of damaging enzymes. wikipedia.org Compounds with anti-excitotoxic properties often act by modulating NMDA receptor activity. d-nb.info For instance, memantine, a low-affinity NMDA receptor antagonist, has been shown to be neuroprotective in various in vitro and in vivo models of excitotoxicity by blocking the receptor under pathological conditions while permitting normal physiological activation. d-nb.info This suggests that compounds targeting the NMDA receptor pathway can have significant therapeutic potential in conditions associated with excitotoxicity. d-nb.infofrontiersin.org
Cell viability and proliferation assays are fundamental tools in biomedical research to assess the health and growth of cells in response to various treatments. sciencellonline.comsigmaaldrich.com These assays can measure metabolic activity, the rate of cell division, or the integrity of cell membranes. sigmaaldrich.comnih.gov For example, the reduction of tetrazolium salts like MTT or the bioreduction of resazurin (B115843) are indicative of metabolic activity and are often used to quantify viable cells. sigmaaldrich.comnih.gov Studies on the effects of different biomaterials on dental pulp stem cells have shown that while some materials can initially decrease cell count and viability, they can also support subsequent proliferation over time. nih.gov The impact of a compound on cell viability and proliferation is a critical determinant of its potential as a therapeutic agent or as a tool for biological research.
| Assay Type | Parameter Measured | Principle | Application |
| Metabolic Assays (e.g., MTT, Resazurin) | Metabolic activity | Reduction of a substrate by metabolically active cells to a colored or fluorescent product. sigmaaldrich.comnih.gov | Assessing cell viability and proliferation. sigmaaldrich.comnih.gov |
| Dye Exclusion (e.g., Trypan Blue) | Membrane integrity | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. sigmaaldrich.com | Counting viable and non-viable cells. sigmaaldrich.com |
| DNA Synthesis Assays (e.g., BrdU) | Rate of cell division | Incorporation of a labeled nucleoside analog into newly synthesized DNA. sciencellonline.com | Measuring cell proliferation. sciencellonline.com |
Oxidative Stress Modulation and Antioxidant Activity
While direct studies on the oxidative stress modulation by this compound are limited, research on its derivatives suggests that the benzofuran (B130515) scaffold is a promising backbone for the development of antioxidant agents. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.
A study on a series of substituted benzofuran derivatives revealed that certain modifications to the core structure significantly influence their antioxidant activity. For instance, derivatives with specific substitutions at the R1 and R positions of the benzofuran ring demonstrated notable antioxidant effects when compared to the standard antioxidant, L-ascorbic acid. The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity.
Table 1: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound ID | Substitution Pattern (R1, R) | Antioxidant Activity | Reference |
|---|---|---|---|
| Derivative 1 | Morpholine, Br | Very Significant | |
| Derivative 2 | 1-Pyridyl-2-yl piperazine, OMe | Very Significant | |
| Derivative 3 | Thiomorpholine, OMe | Good | |
| Derivative 4 | Piperzin-1-yl ethanol, OMe | Good |
Broad Spectrum Biological Activities in Research Contexts
The benzofuran scaffold is a constituent of numerous natural and synthetic compounds exhibiting a wide range of antimicrobial activities. Derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents.
In terms of antibacterial activity, studies on various benzofuran derivatives have been conducted against both Gram-positive and Gram-negative bacteria. However, in one particular study, a series of synthesized substituted benzofuran derivatives were found to be inactive against Staphylococcus aureus and Salmonella typhimurium. This highlights the high specificity of the structure-activity relationship in this class of compounds.
Regarding antifungal activity, derivatives of benzofuran have shown promise. For example, oxime ethers of benzofuran have demonstrated high antifungal activity against Candida albicans.
Table 2: Antimicrobial Spectrum of Selected Benzofuran Derivatives
| Compound Type | Target Microorganism | Activity | Reference |
|---|---|---|---|
| Substituted benzofuran derivatives | Staphylococcus aureus | Inactive | |
| Substituted benzofuran derivatives | Salmonella typhimurium | Inactive | |
| Benzofuran oxime ethers | Candida albicans | High |
Certain derivatives of this compound have been shown to possess anti-inflammatory properties. For instance, 3-Methyl-5-bromo-2-benzofurancarboximidamide has been compared to established anti-inflammatory agents like phenylbutazone (B1037) in terms of its activity. This suggests that the benzofuran scaffold can be a template for designing new anti-inflammatory compounds.
The anticancer potential of benzofuran derivatives is an active area of research. Studies have investigated the cytotoxic effects of various this compound derivatives against different cancer cell lines.
For example, 1-(benzofuran-2-yl)ethan-1-one oxime and its ether derivatives were screened for their cytotoxicity against the HeLa cancer cell line. Some of these derivatives significantly reduced the viability of these cancer cells. Specifically, (E)-acetophenone O-2-morpholinoethyl oxime and (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime showed notable specific toxicity against A-549, Caco-2, and HeLa cancer cells.
Table 3: Cytotoxic Activity of Selected Benzofuran Derivatives against HeLa Cancer Cells
| Compound | Concentration (µg/mL) | Effect on HeLa Cell Viability | Reference |
|---|---|---|---|
| 2-(Cyclohexylideneaminoxy)acetic acid | 100–250 | Reduced to below 20% of control | |
| (E)-Acetophenone O-2-morpholinoethyl oxime | 100–250 | Reduced to below 20% of control | |
| Thiazole and benzothiophene (B83047) derivatives | Similar to above | Lower efficiency |
The neuroprotective properties of benzofuran-based compounds are of significant interest in the context of neurodegenerative diseases like Alzheimer's. Research has focused on the ability of these compounds to protect neurons from damage.
A study on newly designed 2-arylbenzofuran derivatives identified compounds with promising neuroprotective and immunomodulatory properties. For example, one derivative demonstrated neuroprotective activity against Aβ1-42 oligomers, which are implicated in Alzheimer's disease. This compound was also found to modulate the microglial phenotype, switching it from a pro-inflammatory to a neuroprotective state.
Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| 3-Methyl-5-bromo-2-benzofurancarboximidamide |
| L-ascorbic acid |
| Phenylbutazone |
| N-hydroxy-4-nitro-2-benzofurancarboximidamide |
| 1-(benzofuran-2-yl)ethan-1-one oxime |
| (E)-acetophenone O-2-morpholinoethyl oxime |
| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime |
| 2-(Cyclohexylideneaminoxy)acetic acid |
| 2-arylbenzofuran derivatives |
An in-depth analysis of the chemical compound this compound and its derivatives reveals a scaffold of significant interest in pharmacological and biological research. These compounds have been the subject of numerous studies exploring their potential therapeutic applications, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective activities. This article elucidates the current understanding of the mechanisms of action behind these properties, based on available scientific literature.
The benzofuran ring system, a core component of this compound, is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds. The carboximidamide moiety attached at the 2-position further contributes to the potential for diverse biological interactions.
Oxidative Stress Modulation and Antioxidant Activity
While direct and extensive research on the parent this compound's role in oxidative stress is not widely documented, studies on its derivatives have shown promising antioxidant capabilities. The benzofuran nucleus itself is recognized for its antioxidant potential, with some research suggesting that the transformation from a chroman to a benzofuran skeleton can enhance this activity.
The antioxidant properties of these compounds are often assessed through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A study focusing on a series of substituted benzofuran derivatives demonstrated that specific chemical modifications significantly influence their antioxidant efficacy. For instance, certain derivatives exhibited very significant antioxidant activity when compared to the well-known antioxidant, L-ascorbic acid.
Broad Spectrum Biological Activities in Research Contexts
The versatility of the benzofuran scaffold has prompted investigations into a wide array of biological activities.
Antimicrobial Properties: Antibacterial and Antifungal Activity
Derivatives of this compound have been evaluated for their efficacy against various microbial pathogens. The benzofuran core is a common feature in many natural and synthetic compounds that possess antimicrobial properties.
In the realm of antibacterial research, the activity of benzofuran derivatives can be highly specific. For example, one study reported that a series of synthesized substituted benzofuran derivatives did not show activity against the Gram-positive bacterium Staphylococcus aureus or the Gram-negative bacterium Salmonella typhimurium. This underscores the importance of specific structural features for antibacterial efficacy.
Conversely, the antifungal potential of this class of compounds appears more pronounced in certain studies. Benzofuran derivatives, particularly oxime ethers, have demonstrated high activity against the fungal pathogen Candida albicans.
Antiviral Investigations
The exploration of this compound and its analogues in the context of antiviral research is a developing field. While comprehensive data on the parent compound is limited, the benzofuran class is recognized for its potential in this area. The unique chemical architecture of derivatives such as N-hydroxy-4-nitro-2-benzofurancarboximidamide suggests that these molecules could serve as leads for the development of new antiviral agents.
Anti-inflammatory Response Modulation
Certain derivatives of this compound have exhibited notable anti-inflammatory effects. For example, the compound 3-Methyl-5-bromo-2-benzofurancarboximidamide has been shown to have anti-inflammatory activity comparable to the established non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. This finding indicates that the benzofuran scaffold is a viable starting point for the design of novel anti-inflammatory therapies.
Anticancer Research Applications
The potential of benzofuran derivatives as anticancer agents is an area of intensive investigation. Various derivatives of this compound have been screened for their cytotoxic effects against a range of human cancer cell lines.
One study investigated the cytotoxicity of 1-(benzofuran-2-yl)ethan-1-one oxime and its derivatives against the HeLa cancer cell line. Several of these compounds were found to significantly reduce the viability of these cells. Notably, specific derivatives like (E)-acetophenone O-2-morpholinoethyl oxime and (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime demonstrated selective and potent toxicity against cancer cell lines including A-549 (lung), Caco-2 (colon), and HeLa (cervical).
Neuroprotective Potential
The neuroprotective effects of compounds based on the benzofuran structure are of considerable interest for their potential application in treating neurodegenerative conditions such as Alzheimer's disease. Research in this area has focused on the ability of these compounds to shield neurons from various forms of damage.
A study involving newly synthesized 2-arylbenzofuran derivatives led to the identification of compounds with significant neuroprotective and immunomodulatory activities. One particular derivative was found to offer protection against the toxic effects of Aβ1-42 oligomers, which are key pathological elements in Alzheimer's disease. Furthermore, this compound was observed to influence the phenotype of microglia, promoting a shift from a pro-inflammatory state to a neuroprotective one.
Other Biological Investigations (e.g., Anti-aggregatory)
Beyond the more extensively documented pharmacological areas, the this compound scaffold and its derivatives have been subject to other specific biological investigations. While the broader chemical class of amidoximes, to which this compound belongs, has been recognized for a wide array of biological activities, including potential anti-aggregatory functions as nitric oxide (NO) donors, specific studies focusing on the anti-platelet aggregation effects of this compound itself are not prominent in the scientific literature. researchgate.net However, research has explored other activities, such as analgesic, anti-inflammatory, and receptor-specific interactions. researchgate.netresearchgate.netub.edu
Detailed research has been conducted on the analgesic and anti-inflammatory properties of this compound and its substituted analogues. researchgate.net A notable study from 1982 systematically tested a series of these compounds, revealing that most of the tested 2-benzofurancarboximidamides demonstrated noteworthy analgesic properties, with some also exhibiting anti-inflammatory effects. researchgate.net For comparative purposes, these activities were evaluated alongside related structures like 2-naphto[2,1-b]furancarboximidamide. researchgate.net The investigation highlighted that specific substitutions on the benzofuran ring could yield compounds with potencies comparable to established agents of the time. researchgate.net
One of the most effective compounds identified in the study was 3-Methyl-5-bromo-2-benzofurancarboximidamide, whose analgesic and anti-inflammatory activities were found to be comparable to aspirin (B1665792) and phenylbutazone, respectively. researchgate.netresearchgate.net
| Compound | Biological Activity Investigated | Comparator Drug | Reported Outcome |
|---|---|---|---|
| 3-Methyl-5-bromo-2-benzofurancarboximidamide | Analgesic | Aspirin | Activity is comparable to the comparator. |
| 3-Methyl-5-bromo-2-benzofurancarboximidamide | Anti-inflammatory | Phenylbutazone | Activity is comparable to the comparator. |
More recent research has utilized this compound derivatives as intermediates for synthesizing ligands targeting specific receptors implicated in neurodegenerative diseases. ub.edukuleuven.be For instance, N-(2,2-dimethoxyethyl)benzofuran-2-carboximidamide has served as a key precursor in the development of benzofuranyl-2-imidazoles, which are potent and selective ligands for the imidazoline (B1206853) I2 receptor. ub.edukuleuven.be This line of inquiry is aimed at developing therapeutic agents for conditions like Alzheimer's disease, with studies showing that the resulting compounds can provide neuroprotective benefits. ub.edu The representative compound from this class, 2-(2-benzofuranyl)-2-imidazole (also known as LSL60101 or garsevil), was found to decrease the levels of the pro-apoptotic FADD protein in the hippocampus of mice. kuleuven.be
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the 2-Benzofurancarboximidamide Scaffold
Substitutions on the benzofuran (B130515) ring system have been shown to significantly influence the biological profile of this class of compounds.
Halogen Substitution: The introduction of halogen atoms, such as chlorine and bromine, on the benzofuran ring or on pendant phenyl rings has been explored in the context of anticancer activity. For instance, in a series of 5-chlorobenzofuran-2-carboxamides, the presence of the chlorine atom was a key feature for their apoptotic anticancer properties. researchgate.net The position of the halogen can also be critical; studies on related benzofuran derivatives have indicated that substitution at the para position of a pendant N-phenyl ring often leads to maximal cytotoxic activity. researchgate.netnih.gov This is attributed to the hydrophobic and electron-donating properties of halogens which can enhance the compound's cytotoxic potential. researchgate.net However, the addition of multiple halogen-substituted rings can sometimes be detrimental to activity. researchgate.netnih.gov
Alkyl and Methoxy (B1213986) Substitution: The presence and position of methoxy groups can also be a determining factor for biological activity. In some benzofuran derivatives, the absence of a methoxy substituent, particularly in conjunction with halogenated rings, has been found to be detrimental to their cytotoxic effects. researchgate.netnih.gov For instance, the replacement of a phenolic hydroxyl group with a methoxy group can alter the activity of certain benzofuran derivatives. nih.gov While specific studies focusing solely on the impact of various alkyl groups on the this compound scaffold are limited, research on related heterocyclic compounds suggests that N-alkyl substitutions can influence the lipophilicity and, consequently, the antimicrobial potency of the compounds.
The table below summarizes the observed effects of different substitutions on the benzofuran scaffold based on studies of related compounds.
| Substitution | Position | Observed Effect on Activity | Compound Class Studied |
| Chlorine | 5-position of benzofuran | Key for apoptotic anticancer activity | 5-chlorobenzofuran-2-carboxamides |
| Halogen | para-position of N-phenyl ring | Often leads to maximal cytotoxic activity | Benzofuran derivatives |
| Methoxy | Varies | Absence can be detrimental to cytotoxicity | Halogenated benzofuran derivatives |
The carboximidamide (amidine) functional group is a key pharmacophoric feature, and its modification can lead to significant changes in biological activity.
N-hydroxy Modifications: The N'-hydroxy-1-benzofuran-2-carboximidamide is a known derivative of the parent compound. Hydroxamic acid derivatives, which contain a similar N-hydroxy functionality, are well-documented for their biological activities, including their role as enzyme inhibitors. semanticscholar.org This suggests that the N-hydroxy group can be a critical component for the biological activity of this compound derivatives.
N-substitutions: Modifications of the amidine group through N-substitution can influence the compound's physicochemical properties and its interaction with biological targets. For instance, N-acyl thiourea (B124793) derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. mdpi.com While not directly on the this compound scaffold, these studies highlight the potential for modulating activity through acylation of the nitrogen atoms in a related functional group. The pharmacophoric –CO–NH–N= group in acylhydrazones is another example of how modifications to this part of the molecule can impart a wide range of pharmacological activities, including antitumor and antimicrobial effects. mdpi.com
The following table outlines some modifications of the amidine or related functional groups and their potential impact on biological activity.
| Modification | Resulting Functional Group | Potential Biological Activities |
| N'-hydroxylation | N'-hydroxycarboximidamide | Enzyme inhibition |
| N-acylation | N-acylcarboximidamide | Modulation of antimicrobial and antioxidant activity |
The introduction of linkers and pendant groups to the this compound scaffold allows for the exploration of a wider chemical space and the potential for enhanced interactions with biological targets.
Pendant Groups: The attachment of various pendant groups, particularly at the C3 position of the benzofuran ring, has been a strategy to diversify the chemical structure of benzofuran-2-carboxamides. researchgate.net Palladium-catalyzed C-H arylation has enabled the installation of a wide range of aryl and heteroaryl substituents at this position, creating a library of compounds for biological screening. researchgate.net In a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxamides, the presence of hydrophobic groups on the N-phenyl ring was found to potentiate anticancer and NF-κB inhibitory activity. americanpharmaceuticalreview.com
The table below provides examples of linker and pendant group strategies from related compound series.
| Strategy | Example | Resulting Activity |
| Linker Chemistry | 2-Thioacetamido linker | VEGFR-2 kinase inhibition, antitumor activity |
| Pendant Groups | C3-arylation of benzofuran ring | Structural diversity for screening |
| Pendant Groups | Hydrophobic groups on N-phenyl ring | Potentiated anticancer and NF-κB inhibitory activity |
Stereochemical Influence on Biological Activity
The principles of stereochemistry are fundamental in drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is due to the chiral nature of biological targets such as enzymes and receptors.
For the this compound scaffold, if a chiral center is introduced through substitution, it is highly probable that the biological activity will be stereospecific. However, a review of the current literature did not yield specific studies that have investigated the chiral separation and differential biological evaluation of enantiomers of this compound derivatives.
In the broader context of medicinal chemistry, the separation and individual testing of enantiomers are standard practice. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) are employed for the analytical and preparative separation of enantiomers. nih.gov The biological evaluation of the purified individual enantiomers often reveals that one enantiomer is significantly more active than the other (the eutomer versus the distomer). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.
The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are broadly categorized as 1D, 2D, and 3D descriptors.
1D Descriptors: These include basic molecular properties such as molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices. Examples include molar refractivity and various electro-topological state indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric, electronic, and thermodynamic properties. Examples include molecular volume, surface area, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
In QSAR studies of benzofuran and related heterocyclic compounds, a wide array of descriptors are typically calculated using specialized software. The selection of the most relevant descriptors is a critical step and is often achieved through statistical methods such as genetic algorithms or stepwise multiple linear regression to avoid overfitting and to identify the key structural features that govern the biological activity. semanticscholar.org
The following table lists some common descriptors used in QSAR modeling of benzofuran-like compounds.
| Descriptor Class | Examples |
| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors |
| Topological (2D) | Wiener index, Kier & Hall connectivity indices |
| Geometric (3D) | Molecular Surface Area, Molecular Volume |
| Electrostatic (3D) | Dipole Moment, Partial Charges |
| Quantum Chemical (3D) | HOMO/LUMO energies, Mulliken electronegativity |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. jscimedcentral.com This method is instrumental in understanding the binding mechanisms of 2-benzofurancarboximidamide derivatives and identifying key interactions that drive their biological activity. nih.gov
Prediction of Ligand-Protein Binding Modes and Orientations
Molecular docking simulations have been successfully employed to elucidate the binding modes of various benzofuran (B130515) derivatives with their protein targets. These studies reveal the specific spatial arrangement of the ligand within the binding pocket and the crucial amino acid residues involved in the interaction.
For instance, a study on 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA) used docking to understand their mechanism. The most potent compound, Ia-22, was shown to adopt a binding pattern similar to the native substrate (LPXTG) in the SrtA binding pocket (PDB: 2KID). Its orientation involved an L-shaped kink and key hydrogen bond interactions with the functional site residues Cys184, Trp194, and Arg197. nih.gov
In another study, N-hydroxybenzofuran-5-carboximidamide derivatives were investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Molecular modeling of the most potent derivative, compound 19 (an N-3-bromophenyl derivative), with the IDO1 crystal structure revealed its binding orientation. The model indicated that the compound's high potency was due to dipole-ionic interactions with the heme iron, a halogen bond with Cys129, and two significant hydrophobic interactions. nih.gov
Similarly, docking studies of benzofuran analogs against Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) identified key interacting residues. The analysis suggested that residues such as Ser1636, Tyr1637, Asn1640, Ala1667, Phe1670, and Tyr1674 are crucial for the interaction. nih.gov For the lead molecule in that study, Tam16, a specific hydrogen bond with the hydroxyl group of a phenol, contributed to a more stable molecular structure within the binding site. nih.gov
Table 1: Predicted Interacting Residues for Benzofuran Derivatives from Docking Studies
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| 2-phenyl-benzofuran-3-carboxamide | S. aureus Sortase A | Cys184, Trp194, Arg197 | Hydrogen Bond |
| N-hydroxybenzofuran-5-carboximidamide | IDO1 | Heme Iron, Cys129 | Dipole-ionic, Halogen Bond, Hydrophobic |
| Benzofuran Analogs (e.g., Tam16) | M. tuberculosis Pks13 | Ser1636, Tyr1637, Phe1670 | Not specified, Hydrogen Bond |
Scoring Function Analysis for Binding Affinity Prediction
Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. jddtonline.info A lower docking score generally indicates a stronger predicted binding affinity. bhu.ac.inbrieflands.com This analysis is crucial for ranking potential inhibitors and prioritizing them for further experimental testing.
In the development of IDO1 inhibitors, the N-3-bromophenyl derivative 19 was identified as the most potent inhibitor, with an IC50 value of 0.44 μM. nih.gov Molecular docking studies on benzofuran-based Schiff bases against the glucosamine-6-phosphate synthase (GluN-6-P) enzyme also utilized scoring functions. Compounds 5a and 5c from this series showed the lowest binding energies, suggesting they are the most potent inhibitors of the enzyme among the tested compounds. nih.gov
Similarly, in a study targeting the SARS-CoV-2 main protease (Mpro), natural phytocompounds were ranked based on their binding energy. Theaflavin-3-3'-digallate and rutin (B1680289) were among the top-ranked compounds with binding energies of -12.41 kcal/mol and -11.33 kcal/mol, respectively, indicating strong potential inhibition. nih.gov These examples highlight how scoring functions are used to quantitatively predict and compare the binding potential of different derivatives.
Table 2: Example Docking Scores and Biological Activity for Benzofuran Derivatives
| Compound/Derivative | Target Protein | Docking Score / Binding Energy (kcal/mol) | Experimental Activity (IC₅₀) |
| Compound 19 | IDO1 | Not specified | 0.44 µM |
| Compound 5a | GluN-6-P | -8.08 | Not specified |
| Compound 5c | GluN-6-P | -8.02 | Not specified |
| Rutin | SARS-CoV-2 Mpro | -11.33 | Not specified |
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. jddtonline.info This methodology has been effectively applied to discover novel inhibitors based on the benzofuran scaffold. The process often involves filtering vast databases based on structural similarity to known active compounds or by docking entire libraries against a target protein. nih.govnih.gov
A recent study focused on developing pan-genotypic inhibitors against the Hepatitis C virus (HCV) NS5B polymerase utilized virtual screening. nih.gov By screening compounds based on molecular structure similarity and subsequent molecular docking, researchers identified potential lead compounds, including ZINC103262402, ZINC215816615, and ZINC215876403, from the ZINC database. These hits were then advanced to more rigorous computational analysis. nih.gov
In another example, a ligand-based virtual screening of the ZINC15 database was performed to find inhibitors for the triosephosphate isomerase (TIM) of Leishmania mexicana. This initial screening, followed by molecular docking, resulted in 175 potential hits with docking scores ranging from -9.0 to -10.8 Kcal/mol, which were then prioritized for experimental validation. nih.gov These approaches demonstrate the power of virtual screening to efficiently narrow down a vast chemical space to a manageable number of promising hit compounds for further development. chapman.eduebsco.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. tanaffosjournal.ir MD simulations are used to assess the stability of the docked conformation, observe conformational changes, and calculate binding free energies with greater accuracy. windows.netmdpi.com
Conformational Analysis and Trajectory Observation of Complexes
MD simulations are performed to validate the stability of binding poses predicted by docking. nih.gov The trajectory of the simulation allows for the observation of how the ligand and protein move and adapt to each other over a set period, typically in nanoseconds. Current time information in Bangalore, IN.
In a study on benzofuran class inhibitors for Mycobacterium tuberculosis Pks13, the drug Tam1 and its analogs were subjected to 100-nanosecond simulations. The results showed that all the simulated complexes reached a stable state (converged) after approximately 30 nanoseconds, confirming the stability of the binding modes. nih.gov Similarly, MD simulations of newly designed benzofuran derivatives against HCV NS5B polymerase indicated that the identified lead compounds could bind stably to the target protein across various genotypes. nih.gov These simulations provide confidence that the interactions predicted by docking are maintained in a more realistic, dynamic environment.
Binding Free Energy Calculations (e.g., RMSD, RMSF, Radius of Gyration, SASA)
To further quantify the stability and dynamics of the protein-ligand complex, several parameters are calculated from the MD trajectory. nih.gov
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex is stable and has reached equilibrium. For the benzofuran inhibitors of Pks13, RMSD analysis confirmed that the simulations converged and remained stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. It helps to identify which parts of the protein are flexible and which are stabilized upon ligand binding. In the Pks13 study, the greatest fluctuations were observed in the residues of the protein's lid domain, a region known for its flexibility. nih.gov
Solvent-Accessible Surface Area (SASA): SASA calculates the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate how the ligand binding affects the protein's conformation and its interaction with the surrounding environment.
Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy from the MD simulation snapshots. This provides a more accurate estimation of binding affinity than docking scores alone. For the Pks13 inhibitor Tam16, the calculated binding free energy (ΔGbind) was -51.43 kcal/mol, which correlated well with its potent experimental activity (IC50 = 0.19 μM). nih.gov Energy decomposition analysis further revealed that the residue Phe1670 made the most significant energy contribution to the binding. nih.gov
Table 3: MD Simulation Parameters and Findings for Benzofuran Derivatives
| Derivative/Analog | Target Protein | Simulation Length | Key Findings |
| Tam1 and analogs | M. tuberculosis Pks13 | 100 ns | Stable RMSD after 30 ns; high RMSF in lid domain. |
| Tam16 | M. tuberculosis Pks13 | 100 ns | ΔGbind of -51.43 kcal/mol; strong interaction with Phe1670. |
| ZINC215816615 | HCV NS5B Polymerase | Not specified | Stable binding confirmed by MD simulations. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. researchgate.netrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering a detailed view of its characteristics. upc.edu For benzofuran derivatives, DFT methods like B3LYP are commonly employed with various basis sets (e.g., 6-311+G(d,p)) to compute a wide range of molecular properties. researchgate.netresearchgate.net
The electronic structure of a molecule governs its physical and chemical properties. researchgate.net Quantum chemical calculations provide a detailed description of the distribution of electrons within a molecule. wikipedia.org For aromatic systems like this compound, understanding the electronic configuration is key to comprehending its stability and interactions.
Key aspects of electronic structure elucidation include:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining how a molecule interacts with other species. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net For related benzofuran structures, HOMO and LUMO orbitals are often delocalized across the pyrene (B120774) core and its aryl substituents. rsc.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital for biological activity. researchgate.net
Table 1: Key Electronic Properties Calculated for Benzofuran Derivatives
| Calculated Property | Significance | Typical Computational Method |
| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP/6-31G(d,p)) |
| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-31G(d,p)) |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity | DFT (e.g., B3LYP/6-31G(d,p)) |
| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions | DFT |
| Atomic Charges (Mulliken, NBO) | Quantifies charge distribution and polarity | DFT, NBO Analysis |
Quantum chemical calculations are powerful tools for predicting how a molecule will behave in a chemical reaction. rsc.org By analyzing the electronic structure and energy landscapes, researchers can forecast the most likely reaction pathways and the stability of reaction intermediates and transition states. chemguide.co.ukpressbooks.pub
Global and Local Reactivity Descriptors: Based on the calculated electronic properties, various descriptors can be derived to predict reactivity. These include electronegativity, chemical hardness, and softness. rsc.org The Fukui function is a local reactivity descriptor that identifies which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Reaction Mechanism Elucidation: Computational methods can map out the entire energy profile of a proposed reaction mechanism. chemguide.co.uk This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies. pressbooks.pub The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. For substitution reactions common in heterocyclic chemistry, computational studies can distinguish between different mechanisms, such as SN1 or SN2, by analyzing the intermediates and transition states involved. chemguide.co.ukpressbooks.pubbyjus.com Machine learning models are also emerging as a tool to predict reaction outcomes and mechanisms by learning from vast datasets of known reactions. arxiv.orgcecam.orgarxiv.org
In Silico ADMET Prediction for Research Compound Prioritization
A significant challenge in drug discovery is ensuring that a potential drug molecule has favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.org In silico ADMET prediction uses computational models to estimate these properties from a molecule's structure, allowing for the early-stage filtering and prioritization of compounds. nih.govresearchgate.net This approach significantly reduces the time and cost associated with drug development by identifying potentially problematic candidates before they enter extensive experimental testing. frontiersin.org
For compounds like this compound, various web-based tools and software, such as SwissADME, pre-ADMET, and ADMETlab, are utilized. scispace.commdpi.comnih.gov These platforms predict a range of properties, including:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess how well the compound will be absorbed from the gut. scispace.commdpi.com
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate how the compound will be distributed throughout the body. researchgate.netmdpi.com
Metabolism: The models can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). frontiersin.org
Toxicity: Various toxicity risks, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), can be flagged. nih.gov
Drug-likeness rules, such as Lipinski's Rule of Five, are also calculated to provide a general assessment of whether a compound has physicochemical properties consistent with orally active drugs. scispace.commdpi.com
Table 2: Representative In Silico ADMET Properties for Compound Prioritization
| Parameter | Description | Desired Outcome for Drug Candidates |
| A bsorption | ||
| Human Intestinal Absorption (HIA) | Percentage of compound absorbed from the intestine. | High percentage (>80-90%) scispace.com |
| Caco-2 Permeability | Predicts permeability across the intestinal cell lining. | High permeability |
| D istribution | ||
| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system. | Dependent on the therapeutic target (Yes/No) mdpi.com |
| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Moderate binding (highly bound drugs have lower efficacy) |
| M etabolism | ||
| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibition of key metabolic enzymes, leading to drug-drug interactions. | Non-inhibitor frontiersin.org |
| E xcretion | ||
| Half-life (T1/2) | Time required for the concentration of the drug to be reduced by half. | Varies depending on desired dosing regimen |
| T oxicity | ||
| AMES Toxicity | Potential to be mutagenic. | Negative |
| hERG Inhibition | Potential for cardiotoxicity. | Negative |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Assesses molecular properties for oral bioavailability. | No more than one violation scispace.com |
Development and Application of Force Fields in Modeling this compound
While quantum mechanics provides highly accurate descriptions, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more efficient alternative by using a classical mechanics-based model, known as a force field, to calculate the potential energy of a system. upc.edu
A force field is a set of parameters and equations that describe the energy of a molecule as a function of its atomic coordinates. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Force Field Development and Parametrization: Standard force fields like AMBER, CHARMM, OPLS, and GROMOS have been developed primarily for common biomolecules like proteins and nucleic acids. nih.govresearchgate.net For novel molecules like this compound, existing parameters may not be available or accurate. In such cases, specific parameters for the molecule must be developed. This is often done by performing high-level quantum mechanical calculations on the molecule or its fragments to derive parameters like equilibrium bond lengths, angles, and partial atomic charges that accurately reproduce the quantum mechanical potential energy surface. nih.gov
Applications in Molecular Modeling: Once a suitable force field is established, it can be used in various molecular modeling applications:
Energy Minimization: To find the lowest energy (most stable) conformation of the molecule. frontiersin.org
Conformational Analysis: To explore the different possible 3D arrangements of the molecule and their relative energies.
Molecular Dynamics (MD) Simulations: To simulate the movement of the molecule over time, providing insights into its dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent or a protein binding site). nih.gov MD simulations are crucial for understanding how this compound might bind to a biological target and for calculating binding free energies. mdpi.com Commonly used force fields in studies of benzofuran-containing systems include the Tripos force field, MMFF94x, and GROMOS96. frontiersin.orgnih.gov
Preclinical and in Vitro/in Vivo Research Models
In Vitro Cellular Models
Two-Dimensional (2D) Cell Line Studies (e.g., Human Tumor Cell Lines, MCF-10A, HeLa, Vero-E6, Caco-2)
Research has been conducted on various benzofuran-2-carboxamide (B1298429) derivatives to evaluate their antiproliferative effects against several human tumor cell lines. However, no specific studies on 2-Benzofurancarboximidamide were identified.
Notable findings for related derivatives include:
Antiproliferative Activity: Certain novel heterocyclic derivatives of benzofuran-2-carboxamides have demonstrated concentration-dependent antiproliferative effects on tumor cell lines at micromolar concentrations. biomolther.orgnih.gov For instance, specific imidazolynyl and 2-N-acetamidopyridyl substituted amides showed selective effects on the SW620 (colon adenocarcinoma) and SK-BR-3 (breast adenocarcinoma) cell lines. biomolther.orgnih.gov Other derivatives have shown activity against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines. researchgate.net
Mechanism of Action: Studies on some active derivatives indicate they can induce apoptosis (programmed cell death), while others appear to act through different cell death mechanisms. biomolther.orgnih.gov
No data was found regarding the use of this compound or its direct derivatives on MCF-10A, HeLa, Vero-E6, or Caco-2 cell lines.
Three-Dimensional (3D) Cell Culture Systems (e.g., Spheroids, Organoids)
There is no available research documenting the use of this compound in 3D cell culture systems such as spheroids or organoids. While 3D models are increasingly used in drug discovery to better mimic the in vivo environment, their application has not been reported for this specific compound. nih.govfrontiersin.orgoncotarget.com
Primary Cell Culture Systems (e.g., Rat Cortical Neuronal Cells)
One study synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells. biomolther.org This indicates that the broader benzofuran-2-carboxamide scaffold has been investigated in this type of primary cell model. However, no research specifically involving this compound in rat cortical neuronal cells or other primary cell systems was found.
Ex Vivo Tissue and Organ Explant Models
No published research was identified that utilized this compound in ex vivo models using tissue or organ explants. These models, which help bridge the gap between in vitro and in vivo studies, have not been applied to the investigation of this compound. nih.govreading.ac.uk
In Vivo Animal Models for Efficacy and Mechanism Studies
While some benzofuran-2-carboxamide derivatives have been evaluated in in vivo animal models for activities such as anti-inflammatory and hypolipidemic effects in rats, there is no evidence of this compound being studied in animal models for efficacy or mechanism of action. tandfonline.comresearchgate.net For example, two novel derivatives, N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)bezofuran-2-carboxamide and N-(4-benzoylphenyl)benzofuran-2-carboxamide, were investigated in Triton WR-1339-induced hyperlipidemic rats. tandfonline.com
Rodent Models (e.g., Mice, Hamsters)
No publicly available research data was found detailing the use of this compound in rodent models such as mice or hamsters for preclinical evaluation.
Xenograft Models for Disease Research (e.g., Subcutaneous Xenografts)
There is no information in the surveyed scientific literature to suggest that this compound has been evaluated using xenograft models for disease research.
Genetically Engineered Mouse Models
Information regarding the use of genetically engineered mouse models to study the effects or mechanisms of this compound is not present in the available scientific databases.
Non-Rodent Animal Models (e.g., Ferrets, Cats, Pigs)
No studies were identified that utilized non-rodent animal models like ferrets, cats, or pigs to investigate the properties of this compound.
Infection Models for Antimicrobial Research
While the chemical class of benzofurans has been explored for antimicrobial properties, specific studies using infection models to test the efficacy of this compound are not documented in the available literature.
Design and Validation of Preclinical Studies
Hypothesis Generation and Exploratory Studies
There is no available information on the specific hypotheses generated or the design of exploratory studies conducted for the preclinical evaluation of this compound.
Confirmatory Studies and Experimental Design
In a typical preclinical setting, confirmatory studies for a novel compound are designed to rigorously validate initial findings. This involves a structured approach to minimize bias and ensure the reproducibility of results. Key elements of such experimental designs include:
Clear Hypothesis: Each study is based on a precise, testable hypothesis regarding the compound's biological activity.
Appropriate Controls: The inclusion of positive and negative controls is fundamental. Positive controls are established compounds with known effects, while negative controls, such as a vehicle solution, account for any effects of the delivery medium.
Randomization and Blinding: To prevent systematic errors, experimental subjects are randomly assigned to treatment groups. Blinding, where investigators and/or technicians are unaware of the treatment allocation, further reduces observer bias.
Sample Size Justification: The number of subjects or samples is predetermined through power analysis to ensure that the study is sufficiently powered to detect a statistically significant effect if one exists.
Data Collection and Statistical Analysis in Biological Experiments
Data Collection:
Standardized Protocols: Data is collected according to pre-defined and standardized operating procedures (SOPs) to ensure consistency across all experimental groups and time points.
Quantitative and Qualitative Data: Both numerical (e.g., biomarker levels, tumor volume) and observational (e.g., histological changes) data are systematically recorded.
Instrumentation and Calibration: All instruments used for data collection are regularly calibrated to maintain accuracy and reliability.
Statistical Analysis:
The choice of statistical tests is dictated by the experimental design and the type of data collected. nih.gov Common statistical methods include:
Descriptive Statistics: Summarization of data using measures such as mean, median, standard deviation, and standard error of the mean.
The following table outlines common statistical tests and their applications in biological research:
| Statistical Test | Description | Typical Application |
| Student's t-test | Compares the means of two groups. nih.gov | Comparing the effect of a compound to a control in a simple two-group experiment. |
| Analysis of Variance (ANOVA) | Compares the means of three or more groups. nih.gov | Evaluating the effects of different concentrations of a compound against a control. |
| Chi-squared Test | Analyzes categorical data. | Assessing the association between a treatment and a categorical outcome (e.g., presence or absence of a specific phenotype). |
| Regression Analysis | Models the relationship between a dependent variable and one or more independent variables. | Determining the dose-response relationship of a compound. |
It is imperative to note that without specific research data on this compound, the application of these principles remains general. The scientific community awaits the publication of research on this compound to understand its specific biological properties and potential therapeutic applications.
Medicinal Chemistry and Early Drug Discovery Perspectives
2-Benzofurancarboximidamide as a Lead Scaffold in Drug Discovery
In the field of medicinal chemistry, the identification of "privileged scaffolds" is a cornerstone of modern drug discovery. These molecular frameworks, such as the benzofuran (B130515) ring system, are recognized for their ability to bind to multiple biological targets with high affinity, making them ideal starting points for the development of new therapeutic agents. nih.gov The benzofuran scaffold, an oxygen-containing heterocycle, is present in numerous biologically important molecules and has demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antioxidant, and antitumoral properties. nih.gov
The this compound structure incorporates the proven benzofuran core with a carboximidamide group. The physicochemical attributes of such scaffolds, including their capacity for hydrogen bond donation and acceptance, potential for π-π stacking, and hydrophobic interactions, enable them to bind efficiently with various macromolecules. nih.gov This versatility allows for the generation of extensive chemical libraries based on the benzofuran scaffold, providing a rich collection of molecules to explore for specific therapeutic applications, such as neuroprotection. nih.gov By serving as a foundational structure, or lead scaffold, this compound offers a robust template for chemical modification and optimization in the quest to develop novel, potent, and selective drugs.
Hit Identification Strategies
The initial phase of drug discovery involves identifying "hits"—compounds that exhibit a desired biological activity against a therapeutic target. biobide.com Several powerful strategies are employed to sift through vast chemical landscapes to find these initial molecules of interest. The this compound scaffold could be identified as a hit through various methodologies, including high-throughput screening, fragment-based drug discovery, and rational design.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery that utilizes automation, robotics, and advanced data processing to test immense numbers of chemical compounds against a specific biological target. wikipedia.orgbmglabtech.com This process allows researchers to conduct millions of pharmacological tests rapidly, identifying compounds that modulate a particular biomolecular pathway. wikipedia.org In a typical HTS campaign, large compound libraries, which can contain over 100,000 diverse molecules, are screened for their ability to produce a desired effect, such as inhibiting an enzyme or blocking a receptor. bmglabtech.comnih.gov
The process involves preparing samples, often in miniaturized microplate formats (e.g., 384 or 1536 wells), and using automated systems for liquid handling and reaction observation. wikipedia.orgnih.gov The primary goal of HTS is not to find a perfect drug but to identify "hits"—compounds showing promising activity that can serve as a starting point for further refinement in the drug discovery pipeline. bmglabtech.com This methodology is essentially a rapid scan that efficiently filters out inactive compounds, allowing research to focus on a smaller, more promising set of molecules. bmglabtech.comupmbiomedicals.com
Fragment-Based Drug Discovery (FBDD) offers an alternative approach to hit identification, focusing on screening libraries of very small, low-molecular-weight molecules (typically under 300 Daltons) called fragments. sygnaturediscovery.comnih.gov Unlike the larger, more complex molecules used in HTS, fragments are more likely to bind to a target, albeit with low affinity. frontiersin.org This approach often yields higher hit rates and provides a more efficient starting point for developing lead compounds. nih.gov
The success of FBDD relies on sensitive biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to detect the weak binding of these fragments to the target protein. frontiersin.orgmdpi.com Once a fragment hit is identified and its binding mode is understood, it undergoes a process of elaboration to increase its potency and transform it into a lead compound. frontiersin.org This can be achieved through several strategies:
Fragment Growing: Extending the fragment by adding new functional groups to improve interactions with the target's binding pocket.
Fragment Linking: Connecting two or more different fragments that bind to adjacent sites on the target. frontiersin.org
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
This method overcomes some drawbacks of traditional screening by focusing on the quality and efficiency of ligand-receptor interactions from the very beginning. mdpi.com
Rational drug design leverages a deep understanding of a biological target's three-dimensional structure and mechanism of action to create specific inhibitors. nih.gov This approach is in contrast to the random screening of large libraries in HTS. By analyzing the structural features of a target, such as its active site, medicinal chemists can design molecules that are predicted to bind with high affinity and selectivity. nih.gov
This strategy was successfully used in the design of benzobisheterocycle inhibitors, where a rigid aromatic group was fused to a core scaffold to enhance hydrophobic interactions within the active site of the target enzyme. nih.gov Similarly, understanding the key structural features of existing drugs can inform the design of new analogs with improved properties. nih.gov For a scaffold like benzofuran, rational design could involve modifying substituents at specific positions on the heterocyclic ring to optimize interactions with a known binding pocket, thereby creating more potent and selective compounds. nih.govrsc.org
Table 1: Comparison of Hit Identification Strategies
| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) | Rational Design |
|---|---|---|---|
| Starting Library | Large libraries of diverse, drug-like molecules (>100,000) nih.gov | Small libraries of low molecular weight fragments (<300 Da) sygnaturediscovery.com | Small, focused set of molecules or de novo design |
| Hit Affinity | Typically micromolar (μM) to nanomolar (nM) | Typically millimolar (mM) to micromolar (μM) frontiersin.org | Can be high (nM) from the outset |
| Primary Goal | Identify active compounds ("hits") from a large pool bmglabtech.com | Identify efficient binders for subsequent optimization mdpi.com | Design molecules with high predicted affinity and selectivity nih.gov |
| Key Technologies | Robotics, automation, sensitive detectors wikipedia.org | Biophysical methods (NMR, X-ray crystallography, SPR) frontiersin.orgmdpi.com | Computational modeling, molecular docking, structural biology nih.gov |
| Follow-up Strategy | Hit-to-lead optimization of identified compounds | Fragment elaboration (growing, linking, merging) frontiersin.org | Synthesis and testing of designed compounds |
Lead Optimization and Analog Design
Once a "hit" compound is identified and validated, it enters the hit-to-lead or lead optimization phase. biobide.comupmbiomedicals.com This crucial stage in drug discovery involves the meticulous chemical modification of the initial lead compound to transform it into a viable drug candidate. numberanalytics.com The process is a delicate balance of enhancing desired properties like potency and selectivity while minimizing or eliminating undesirable ones. preprints.orgichorlifesciences.com
The primary goals of lead optimization are to enhance a compound's potency and selectivity. biobide.comnumberanalytics.com Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is a measure of its ability to interact with the intended target over other, off-target molecules, which can cause side effects. biobide.com
This refinement is achieved through the design and synthesis of analogs—molecules that are structurally similar to the lead compound. synopsys.commead.ch Medicinal chemists systematically alter the lead's structure and analyze the resulting changes in biological activity, a process known as developing a Structure-Activity Relationship (SAR). ichorlifesciences.com SAR studies help identify which parts of the molecule are essential for its activity and which can be modified to improve its properties. ichorlifesciences.com
For a lead compound based on the this compound scaffold, chemists might explore:
Substitution patterns on the benzofuran ring to enhance binding affinity with the target.
Modification of the carboximidamide group to improve interactions or alter physicochemical properties.
Introducing conformational constraints to lock the molecule into its most active shape, thereby increasing potency.
Through this iterative cycle of analog design, synthesis, and testing, a lead compound with modest activity can be refined into a highly potent and selective clinical candidate. numberanalytics.compharmafeatures.com
Table 2: Illustrative Example of Lead Optimization
| Compound | Structure (Hypothetical) | Modification Rationale | Outcome |
|---|---|---|---|
| Lead Compound | A basic this compound structure | Initial hit from screening with moderate potency. | Baseline activity established. |
| Analog A | Addition of a chlorine atom to the benzene (B151609) ring of the scaffold. | To explore hydrophobic pockets in the target's binding site and potentially increase binding affinity. nih.gov | Increased potency. |
| Analog B | Modification of the amidine group to a more basic amine. | To form a strong ionic bond with an acidic residue (e.g., Asp, Glu) in the target's active site. | Significantly increased potency and improved selectivity. |
| Optimized Lead | Combination of modifications from Analogs A and B. | To synergize the gains in potency from both hydrophobic and ionic interactions. pharmafeatures.com | A candidate with high potency and high selectivity for the target. |
Analog Synthesis and Evaluation
The synthesis of this compound derivatives is a key area of research aimed at developing new therapeutic agents. ontosight.ai These synthetic efforts often involve multi-step reactions starting from simpler benzofuran precursors. ontosight.ai Common synthetic methods include the reaction of a benzofuran carboxylic acid or its derivative with an amidating agent to introduce the carboximidamide group. ontosight.ai Modifications to the benzofuran core, such as halogenation and the introduction of various substituents, are employed to explore the structure-activity relationships (SAR) and optimize the biological activity of the resulting analogs. nih.govontosight.ai
For instance, the synthesis of 5-chloro-N-hydroxy-3,4,6-trimethyl-2-benzofurancarboximidamide involves such multi-step procedures. ontosight.ai The substituents on the benzofuran ring, like the chloro group at the 5-position and methyl groups at the 3, 4, and 6 positions, are known to influence the compound's physicochemical properties and its interaction with biological targets. ontosight.ai Similarly, the synthesis of 5-nitrobenzofuran-2-yl-carbamides has been achieved through the Curtius rearrangement of 5-nitrobenzofuran-2-carboxyazide when treated with substituted aromatic amines. ajphs.com
The evaluation of these synthesized analogs is a critical step in the drug discovery process. This typically involves assessing their cytotoxic activities against various cancer cell lines and their inhibitory effects on specific biological pathways, such as the NF-κB signaling pathway. nih.gov For example, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their anticancer and NF-κB inhibitory activities. nih.gov Among these, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide was identified as a lead scaffold with significant potential for the development of new anticancer agents that function by inactivating NF-κB. nih.gov
The following table provides an overview of some synthesized this compound analogs and their reported biological evaluations.
| Compound Name | Modifications | Biological Evaluation | Reference |
| 5-chloro-N-hydroxy-3,4,6-trimethyl-2-benzofurancarboximidamide | Chloro and methyl substitutions on the benzofuran ring, N-hydroxy group on the carboximidamide. | Investigated for potential antimicrobial, antifungal, and antiviral properties. ontosight.ai | ontosight.ai |
| Substituted-5-nitrobenzofuran-2-yl-carbamides | Nitro group at the 5-position and various substitutions on the 2-yl-carbamide moiety. | Evaluated for anti-microbial and anti-inflammatory activity. ajphs.com | ajphs.com |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | N-(4'-hydroxy)phenylamide group at the 2-position of the benzofuran carboxylic acid. | Exhibited outstanding anticancer activity and NF-κB inhibitory activity. nih.gov | nih.gov |
Novel Modalities and Chemical Biology Probes
The exploration of novel therapeutic modalities and the development of chemical probes are at the forefront of modern drug discovery. While the this compound scaffold holds promise, its application in cutting-edge areas like PROTAC technology and as specific chemical probes is still an emerging field with limited published research.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. nih.gov This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable." nih.gov A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ligase (like CRBN or VHL), and a linker connecting the two. rsc.org
Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.com The development of high-quality chemical probes requires molecules with high affinity, selectivity, and a well-defined mechanism of action. promega.com These probes can be designed with reactive groups or "warheads" that allow for covalent modification of the target protein, facilitating its identification and characterization. nih.gov
There is limited specific information on the development and application of this compound derivatives as chemical probes. While benzimidazole-based clickable probes have been developed for labeling cellular proteins, similar advancements for the this compound scaffold are not extensively documented in the available literature. nih.gov The synthesis of probes often involves incorporating a reporter tag, such as an alkyne or azide, for subsequent detection via click chemistry. nih.gov
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of novel compounds like 2-Benzofurancarboximidamide. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the mapping of the molecular skeleton.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a benzofuran (B130515) derivative, protons on the aromatic ring typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). nih.govbrieflands.com The chemical shifts are influenced by the substitution pattern on the benzofuran core. Protons of the furan (B31954) ring also resonate in specific regions. dergipark.org.tr For this compound, the protons of the amidine group (-C(=NH)NH₂) would be expected to appear as distinct signals, often broad due to quadrupole effects and chemical exchange, in a downfield region of the spectrum. The exact chemical shifts can be influenced by the solvent used and the concentration of the sample. sigmaaldrich.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Aromatic and heteroaromatic carbons in benzofuran derivatives typically resonate between δ 100 and 160 ppm. brieflands.comdergipark.org.tr The carbon of the carboximidamide group is expected to have a characteristic chemical shift in the range of δ 150-165 ppm. brieflands.com Computational methods can also be used to predict NMR chemical shifts, which can then be compared with experimental data to confirm the structure. researchgate.net
Expected ¹H and ¹³C NMR Data for this compound: While specific experimental data for this compound is not widely published, the following table outlines the expected chemical shift ranges based on the analysis of similar benzofuran structures. nih.govbrieflands.comdergipark.org.tr
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzofuran Aromatic Protons | 7.0 - 8.0 | 110 - 155 |
| Benzofuran Furan Proton | 6.5 - 7.5 | 100 - 150 |
| Amidine Protons (NH, NH₂) | 5.0 - 9.0 (broad) | - |
| Carboximidamide Carbon | - | 150 - 165 |
| Note: These are predicted ranges and can vary based on solvent and experimental conditions. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. premierbiosoft.com In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). premierbiosoft.comthermofisher.com
For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The technique is sensitive enough to differentiate between compounds with the same nominal mass but different chemical formulas. rsc.org The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. Fragmentation of the molecular ion can also occur, providing valuable structural clues. For instance, cleavage of the C-C bond between the benzofuran ring and the carboximidamide group would result in characteristic fragment ions.
Expected Mass Spectrometry Data for this compound:
| Ion Type | Expected m/z | Information Provided |
| Molecular Ion [M+H]⁺ | 161.0715 | Confirms the molecular weight and elemental formula (C₉H₉N₂O)⁺. |
| Fragment Ion | [C₈H₅O]⁺ | Indicates the benzofuranoyl cation. |
| Fragment Ion | [CH₄N₂]⁺ | Corresponds to the formamidine (B1211174) fragment. |
| Note: The expected m/z is calculated based on the chemical formula C₉H₈N₂O. The fragmentation pattern is hypothetical. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded as a spectrum.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amidine group, the C=N double bond, and the C-O-C ether linkage of the benzofuran ring. The aromatic C-H and C=C stretching vibrations would also be present.
Characteristic IR Absorption Bands for Benzofuran Derivatives:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amidine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (imidamide) | 1640 - 1690 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch (ether) | 1000 - 1300 |
| Source: Data compiled from general IR correlation tables and studies on benzofuran derivatives. nih.govresearchgate.nettandfonline.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the benzofuran ring in this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Benzofuran derivatives typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.netdergi-fytronix.com These absorptions are due to π → π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the benzofuran ring and the solvent used. dergi-fytronix.com For this compound, the carboximidamide group, being in conjugation with the benzofuran system, would be expected to influence the position of the absorption bands.
Typical UV-Vis Absorption Maxima for 2-Substituted Benzofurans:
| Transition | Approximate λ_max (nm) |
| π → π | 240 - 290 |
| π → π | 300 - 350 |
| Source: Data based on studies of various benzofuran derivatives. dergipark.org.trresearchgate.netdergi-fytronix.com |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an essential technique for separating, identifying, and purifying components of a mixture. For a synthesized compound like this compound, chromatographic methods are crucial for isolating the pure substance from reaction byproducts and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. tandfonline.comnih.gov It offers high resolution, speed, and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed for purity assessment. scielo.brresearchgate.net
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com The retention time of the compound, the time it takes to travel through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by the area of its peak relative to the total area of all peaks in the chromatogram. For preparative applications, the separated compound can be collected as it elutes from the column. sielc.com
Typical HPLC Conditions for Analysis of Benzofuran Derivatives:
| Parameter | Value/Type |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at a specific wavelength (e.g., 254 nm or λ_max) |
| Flow Rate | 1.0 mL/min |
| Note: These are general conditions and would be optimized for the specific analysis of this compound. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. eag.com For a molecule like this compound, GC analysis, particularly when coupled with Mass Spectrometry (GC-MS), can be employed for purity assessment and identification of volatile impurities.
Research Findings:
The successful analysis of a compound such as this compound by GC is contingent on its thermal stability and volatility. The imidamide functional group may present challenges, potentially requiring derivatization to enhance thermal stability and volatility. nih.gov A common derivatization technique is silylation, which replaces active hydrogens on polar functional groups with a trimethylsilyl (B98337) (TMS) group, thereby reducing intermolecular hydrogen bonding and increasing volatility. nih.gov
The analytical process involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. unizin.org The separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the column interior and the mobile gas phase. skpharmteco.com
For a comprehensive analysis, a two-dimensional gas chromatography (GCxGC) method could be utilized. This advanced technique provides enhanced separation capacity, which is particularly useful for resolving complex mixtures and identifying trace-level impurities that might co-elute in a standard one-dimensional GC separation. dlr.de Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive identification. eag.comdlr.de
Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Aromatic Amidine
| Parameter | Setting | Purpose |
| Injector | Split/Splitless, 280 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, 1.0 mL/min | Mobile phase to carry the analyte through the column. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) | Fused-silica capillary column for separating compounds based on boiling point and polarity. |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min | Controlled temperature gradient to elute compounds with varying volatilities. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. nih.gov |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C | Fragments the analyte to produce a characteristic mass spectrum for identification. nih.gov |
| Mass Analyzer | Quadrupole, Scan Range 50-550 amu | Separates fragment ions based on their mass-to-charge ratio. |
Preparative Chromatography (e.g., SFC for Chiral Separation)
Preparative chromatography aims to isolate and purify larger quantities of a target compound from a mixture, as opposed to the purely analytical goal of identification and quantification. rotachrom.comfau.deteledynelabs.com For chiral molecules like potential derivatives of this compound, Supercritical Fluid Chromatography (SFC) is an increasingly dominant technique for enantiomeric separation due to its efficiency, speed, and reduced environmental impact. europeanpharmaceuticalreview.comchromatographyonline.comafmps.be
Research Findings:
The separation of enantiomers, which have identical physicochemical properties in an achiral environment, requires a chiral environment. chromatographyonline.com In preparative SFC, this is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. afmps.beuva.es
The mobile phase in SFC typically consists of supercritical carbon dioxide, which is non-toxic and non-flammable, mixed with a small percentage of an organic modifier (e.g., methanol, ethanol, or isopropanol) to modulate solute retention and selectivity. uva.es For basic compounds like amidines, basic additives (e.g., isopropylamine) are often added to the modifier to improve peak shape and prevent interactions with residual acidic sites on the stationary phase. europeanpharmaceuticalreview.com
The development of a preparative SFC method begins at an analytical scale to screen different CSPs and mobile phase conditions to find the optimal system for separation. rssl.com Once a suitable method is established, it is scaled up to a preparative scale by increasing the column diameter and adjusting flow rates to handle larger sample loads. rssl.com The goal is to maximize throughput while maintaining sufficient resolution to achieve the desired purity of the isolated enantiomers. rotachrom.com
Table 2: Example Parameters for Preparative SFC Chiral Separation
| Parameter | Setting | Purpose |
| Instrument | Preparative SFC System | Designed for large-scale purification. |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) | Provides the chiral environment necessary for enantioseparation. uva.es |
| Mobile Phase | CO₂ / Methanol with 0.2% Isopropylamine | Supercritical fluid and organic modifier for elution; additive improves peak shape for basic analytes. europeanpharmaceuticalreview.com |
| Detection | UV-Vis and/or Mass Spectrometry | Monitors the column effluent to identify and trigger fraction collection of the target peaks. |
| Fraction Collection | Triggered by peak threshold or time | Isolates the separated enantiomers into distinct collection vessels. |
| Post-Processing | Solvent Evaporation | Removes the mobile phase to yield the purified, solid compound. afmps.be |
X-Ray Crystallography for Solid-State Structure Determination and Ligand-Target Complex Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and stereochemistry, making it an invaluable tool for the unambiguous structural confirmation of a synthesized compound like this compound.
Research Findings:
To perform X-ray crystallography, a high-quality single crystal of the compound is required. wustl.edu This crystal, typically a fraction of a millimeter in size, is grown by slow evaporation from a suitable solvent or other crystallization techniques. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. csic.es The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. wustl.edu
The intensities and positions of these diffracted spots are mathematically related to the arrangement of electrons within the crystal. wustl.edu Through a process involving Fourier transforms, an electron density map of the molecule is generated. cam.ac.uk This map is then interpreted to build an atomic model of the molecule, which is refined to best fit the experimental data.
Beyond confirming the structure of the small molecule itself, X-ray crystallography is a cornerstone of structure-based drug design. nih.gov If this compound is investigated as a ligand for a biological macromolecule (e.g., a protein), co-crystallizing the ligand with its target can reveal the precise binding mode. nih.gov The resulting crystal structure of the ligand-target complex provides detailed insights into the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that are critical for binding affinity and specificity. This information is essential for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. nih.gov
Table 3: Key Stages and Information from an X-Ray Crystallography Study
| Stage | Description | Information Gained |
| Crystallization | Growing a single, well-ordered crystal of the compound. | Prerequisite for the experiment. |
| Data Collection | Irradiating the crystal with X-rays and recording the diffraction pattern. | Unit cell dimensions, space group, reflection intensities. wustl.edu |
| Structure Solution | Determining the initial phases of the diffraction data to generate an electron density map. | Initial atomic positions. cam.ac.uk |
| Structure Refinement | Optimizing the atomic model to achieve the best agreement with the experimental data. | Precise 3D coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry. |
| Ligand-Target Analysis | Analysis of a co-crystal structure of the compound bound to a macromolecule. | Binding site geometry, key intermolecular interactions, conformational changes upon binding. nih.govnih.gov |
Quantitative Bioanalytical Method Development for Research Samples (e.g., Cell Lysates, Tissue Homogenates)
The quantification of this compound in complex biological matrices like cell lysates or tissue homogenates is essential for in vitro and preclinical research. This requires the development and validation of a robust and reliable bioanalytical method, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). chromatographyonline.comijprajournal.com The primary goal is to ensure the selective, accurate, and precise measurement of the analyte. chromatographyonline.comrrml.ro
Research Findings:
The development of a quantitative bioanalytical method is a multi-step process. A crucial first step is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering components like proteins and phospholipids. ijprajournal.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). ijprajournal.com
The prepared sample is then injected into an HPLC or UHPLC system for chromatographic separation, typically using a reversed-phase column. The separation step resolves the analyte from matrix components and any potential metabolites. The eluent from the HPLC is directed into the ion source of a tandem mass spectrometer.
For quantitative analysis, the mass spectrometer is usually operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences and provides excellent sensitivity. ijprajournal.com
Before a method can be used for sample analysis, it must undergo rigorous validation to demonstrate its reliability. rrml.ro Validation studies assess several key parameters according to regulatory guidelines. The goal of incurred sample reproducibility (ISR) testing is to demonstrate that the bioanalytical method will produce consistent results when study samples are re-analyzed on a different occasion. nih.gov
Table 4: Key Validation Parameters for a Quantitative Bioanalytical Method
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. bebac.at | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). ijprajournal.com |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). ijprajournal.com |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | The calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean concentration should be within ±15% of the nominal concentration. rrml.ro |
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Activities
While the current understanding of 2-Benzofurancarboximidamide's bioactivity provides a foundation, a vast area of its pharmacological potential remains to be explored. A systematic and broad-based screening approach is essential to uncover novel therapeutic applications.
Table 1: Potential Areas for Biological Activity Screening of this compound
| Therapeutic Area | Specific Targets/Pathways | Rationale |
| Neurodegenerative Diseases | Amyloid-beta aggregation, Tau pathology, Neuroinflammation | The benzofuran (B130515) core is present in compounds with neuroprotective properties. |
| Metabolic Disorders | PPAR agonists, DPP-4 inhibitors, SGLT2 inhibitors | Heterocyclic compounds are known to modulate metabolic pathways. |
| Rare and Neglected Diseases | Kinetoplastid parasites, Dengue virus, Zika virus | Novel scaffolds are urgently needed to combat diseases with limited treatment options. |
Future research should employ high-throughput screening (HTS) campaigns against a diverse array of biological targets. This could unveil unexpected activities and open new avenues for therapeutic development. Furthermore, phenotypic screening in disease-relevant cellular models could identify compounds that act via novel mechanisms of action, which is particularly valuable for complex diseases.
Development of Advanced Synthetic Routes for Complex Analogs
The synthesis of a diverse library of this compound analogs is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. While classical synthetic methods exist, the development of more efficient and versatile routes is a key objective.
Recent advancements in synthetic organic chemistry offer powerful tools for the late-stage functionalization of core scaffolds. For instance, C-H activation strategies could enable the direct introduction of various substituents onto the benzofuran ring system, bypassing the need for lengthy de novo syntheses. lookchem.comresearchgate.net This approach allows for the rapid generation of a wide range of analogs from a common intermediate, accelerating the optimization process.
Table 2: Modern Synthetic Methodologies for Analog Generation
| Synthetic Strategy | Description | Potential Application for this compound |
| C-H Functionalization | Direct modification of carbon-hydrogen bonds. | Introduction of aryl, alkyl, and other functional groups at various positions of the benzofuran core. |
| Photoredox Catalysis | Use of light to enable novel chemical transformations. | Access to unique chemical space and functional group tolerance. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Improved reaction control, scalability, and safety for the synthesis of key intermediates. |
By embracing these advanced synthetic methodologies, chemists can efficiently produce a rich collection of structurally diverse this compound derivatives for biological evaluation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govnih.govmdpi.commdpi.com These computational tools can be leveraged to accelerate the design and optimization of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
Predictive models can be developed using existing data to forecast the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. nih.gov This in silico screening allows for the prioritization of the most promising candidates for synthesis, thereby saving time and resources.
Table 3: Applications of AI and ML in this compound Research
| AI/ML Application | Description | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Prediction of the potency of new analogs. |
| De Novo Drug Design | Generative models that design novel molecules with desired properties. | Creation of innovative this compound derivatives with enhanced activity. |
| ADMET Prediction | Models that predict the pharmacokinetic and toxicity profiles of compounds. | Early identification of candidates with favorable drug-like properties. |
Novel Preclinical Model Development for Enhanced Translational Fidelity
The successful translation of a promising compound from the laboratory to the clinic is highly dependent on the predictive power of preclinical models. nih.govnih.govkulturkaufhaus.de For this compound, the development and utilization of more clinically relevant models are imperative to accurately assess its therapeutic potential.
Traditional 2D cell cultures and animal models often fail to recapitulate the complexity of human diseases. nih.gov The adoption of advanced preclinical models can provide a more accurate prediction of clinical outcomes.
Table 4: Advanced Preclinical Models for this compound Evaluation
| Model Type | Description | Advantages for this compound Research |
| 3D Organoids | Self-organizing, three-dimensional cell cultures that mimic the structure and function of human organs. | More accurate representation of in vivo cell-cell interactions and drug responses. |
| Patient-Derived Xenografts (PDXs) | Tumors from human patients are implanted into immunodeficient mice. | Preservation of the original tumor heterogeneity and microenvironment. |
| Humanized Mouse Models | Mice with a reconstituted human immune system. | Evaluation of immunomodulatory effects of this compound. |
By employing these sophisticated models, researchers can gain a deeper understanding of the efficacy and mechanism of action of this compound in a more physiologically relevant context, thereby increasing the likelihood of successful clinical translation.
Strategic Approaches for Further Academic Advancement of this compound Research
To ensure the continued advancement of this compound research, a multi-pronged strategic approach is necessary. This involves fostering collaborations, securing funding, and effectively disseminating research findings.
Table 5: Strategies for Academic Advancement
| Strategy | Key Actions | Desired Outcome |
| Interdisciplinary Collaboration | Establish partnerships with experts in biology, pharmacology, computational chemistry, and clinical medicine. | A holistic approach to understanding and developing this compound. |
| Grant and Funding Applications | Target funding opportunities from government agencies, private foundations, and industry partners. | Secure the necessary resources to conduct cutting-edge research. |
| Publication and Dissemination | Publish research findings in high-impact, peer-reviewed journals and present at scientific conferences. | Increase the visibility and impact of this compound research within the scientific community. |
| Intellectual Property Protection | File for patent protection for novel analogs and their therapeutic uses. | Facilitate commercialization and further development by pharmaceutical partners. |
A concerted effort in these areas will create a fertile environment for the academic and translational progression of this promising class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzofurancarboximidamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of benzofuran derivatives typically involves condensation reactions or multicomponent strategies. For this compound, a common approach is the coupling of benzofuran precursors with amidine groups under controlled pH and temperature. Optimization parameters include catalyst selection (e.g., palladium-based catalysts for cross-coupling), solvent polarity (e.g., DMF or THF), and reaction time. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical for isolating high-purity products .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aromatic benzofuran scaffold and amidine functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify characteristic bands (e.g., C=N stretching at ~1650 cm) to validate functional groups .
- Elemental Analysis : Confirm stoichiometry with ≤0.3% deviation from theoretical values.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with saline .
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation.
Advanced Research Questions
Q. How can computational modeling aid in understanding the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodology :
- Cross-Validation : Compare experimental NMR/MS data with NIST Standard Reference Database entries to identify anomalies .
- Isotopic Labeling : Use -labeled amidines to distinguish between tautomeric forms in NMR spectra.
- Collaborative Reproducibility : Share raw spectral data with independent labs to confirm peak assignments .
Q. What strategies are effective for designing this compound analogs with enhanced bioactivity?
- Methodology :
- Functional Group Substitution : Replace the amidine group with guanidine or thiourea to modulate basicity and solubility .
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzofuran core to enhance electrophilic reactivity.
- Prodrug Design : Modify amidine to a protected amine (e.g., Boc-group) for improved pharmacokinetics .
Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- In Situ Spectroscopy : Monitor reaction intermediates via time-resolved IR or Raman spectroscopy.
- Electrochemical Analysis : Use cyclic voltammetry to study redox behavior and catalytic turnover .
Data Reporting and Validation
Q. What criteria should be prioritized when reporting synthetic yields and purity for this compound?
- Methodology :
- Yield Reporting : Include both isolated and theoretical yields, specifying purification methods (e.g., recrystallization vs. chromatography).
- Purity Standards : Use HPLC with UV detection (≥95% purity at 254 nm) and residual solvent analysis (GC-MS).
- Crystallographic Data : Deposit X-ray structures in the Cambridge Crystallographic Data Centre (CCDC) for peer validation .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodology :
- Parameter Adjustment : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental geometries.
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in simulations to account for polarity differences.
- Error Analysis : Quantify uncertainties in computational methods (e.g., basis set limitations) to refine predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
